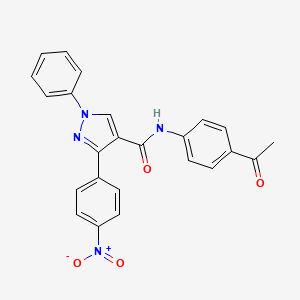

N-(4-acetylphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

N-(4-Acetylphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a carboxamide group substituted with a 4-acetylphenyl moiety. The pyrazole core is further functionalized at positions 1 and 3 with phenyl and 4-nitrophenyl groups, respectively. This compound’s unique substitution pattern may influence its physicochemical properties (e.g., solubility, stability) and biological efficacy, warranting comparative analysis with related structures.

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4/c1-16(29)17-7-11-19(12-8-17)25-24(30)22-15-27(20-5-3-2-4-6-20)26-23(22)18-9-13-21(14-10-18)28(31)32/h2-15H,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGBVKGHDJNZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation

4-Nitroacetophenone reacts with phenylhydrazine in ethanol under reflux (80°C, 4–6 hours) to yield 1-phenyl-2-(1-(4-nitrophenyl)ethylidene)hydrazine. This intermediate is critical for subsequent cyclization. The reaction proceeds via nucleophilic addition-elimination, with the ketone carbonyl attacked by the hydrazine’s amino group.

Cyclization via Vilsmeier-Haack Reaction

The hydrazone intermediate undergoes cyclization and formylation using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). The procedure involves:

- Adding POCl₃ dropwise to chilled DMF (0°C) to form the Vilsmeier-Haack reagent.

- Introducing the hydrazone portionwise, followed by gradual heating to 60°C for 8 hours.

- Quenching with ice-cold sodium bicarbonate solution to precipitate the product.

The resultant 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is isolated via filtration and recrystallized from ethanol, yielding 70–76%. Key characterization data include:

- ¹H NMR (CDCl₃) : Aldehydic proton at δ 10.12 (s, 1H), aromatic protons between δ 7.50–8.30 (m, 13H).

- Melting Point : 142–144°C.

Oxidation to 1-Phenyl-3-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylic Acid

The aldehyde group is oxidized to a carboxylic acid to enable amide bond formation.

Oxidative Conditions

A mixture of sodium chlorite (NaClO₂) and sulfamic acid (NH₂SO₃H) in acetone-water (5:1) at 60°C for 12 hours effects this transformation. The reaction mechanism involves the aldehyde’s conversion to a carboxylic acid via a hypochlorous acid intermediate.

Workup and Purification

Post-reaction, acetone is evaporated, and the residue is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the carboxylic acid (85–87% yield). Analytical data:

- ¹³C NMR (DMSO-d₆) : Carboxylic acid carbonyl at δ 167.82, aromatic carbons between δ 120–150.

- IR (KBr) : Broad O-H stretch at 2500–3000 cm⁻¹, C=O at 1695 cm⁻¹.

Coupling with 4-Aminoacetophenone to Form the Carboxamide

The final step involves conjugating the pyrazole-4-carboxylic acid with 4-aminoacetophenone.

Activation and Coupling Reagents

Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in DMF achieves the amide bond formation. Procedure:

- Activate the carboxylic acid with EDC·HCl and HOBt in DMF for 30 minutes.

- Add 4-aminoacetophenone and stir at room temperature for 8–12 hours.

Isolation and Characterization

The product precipitates upon water addition and is recrystallized from ethanol (75–80% yield). Key data:

- ¹H NMR (DMSO-d₆) : Amide NH at δ 10.52 (s, 1H), acetyl methyl at δ 2.55 (s, 3H).

- ¹³C NMR : Amide carbonyl at δ 161.79, ketone carbonyl at δ 196.50.

- HPLC Purity : >98%.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) reduces cyclization time for the pyrazole ring, enhancing yield to 82%.

Solvent Effects

Replacing DMF with tetrahydrofuran (THF) in the coupling step improves reaction homogeneity, albeit with marginal yield differences.

Analytical Summary of Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| 1 | Hydrazone formation | Phenylhydrazine, EtOH, reflux | 70–75 | IR, ¹H NMR |

| 2 | Cyclization/formylation | POCl₃/DMF, 60°C, 8 h | 70–76 | MP, ¹³C NMR |

| 3 | Oxidation | NaClO₂/NH₂SO₃H, acetone-H₂O, 60°C, 12 h | 85–87 | IR, ¹H NMR |

| 4 | Amide coupling | EDC·HCl/HOBt, DMF, rt, 8 h | 75–80 | ¹H/¹³C NMR, HPLC |

Challenges and Troubleshooting

Byproduct Formation During Cyclization

Excess POCl₃ may lead to over-chlorination byproducts. Neutralization with NaHCO₃ must be meticulous to avoid hydrolysis of the aldehyde.

Oxidation Side Reactions

Over-oxidation to CO₂ is mitigated by maintaining stoichiometric NaClO₂ and sulfamic acid.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), oxidizing agents (e.g., potassium permanganate), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the acetyl group can produce a carboxylic acid.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole, including N-(4-acetylphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The compound's ability to interact with specific molecular targets in cancer cells makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Pyrazole derivatives have been synthesized and tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. In particular, compounds with nitro groups have been noted for their enhanced antibacterial properties, which may be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic processes .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. This compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its applicability in treating inflammatory diseases .

Nonlinear Optical Properties

The unique structural features of this compound contribute to its nonlinear optical (NLO) properties. Compounds with pyrazole moieties have been studied for their potential use in photonic devices due to their ability to exhibit strong second-order NLO responses. This property is crucial for applications in telecommunications and data processing technologies .

Photochromic Behavior

Some pyrazole derivatives exhibit photochromic behavior, changing color upon exposure to light. This characteristic can be harnessed in smart materials and sensors, where the ability to respond to light stimuli is essential . The synthesis of such compounds could lead to advancements in optical technologies.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Liaras et al. (2014) | Synthesized amino-pyrimidine derivatives based on thiazoles showed better antibacterial activity than standard drugs | Antimicrobial agent development |

| Recent Computational Studies | Molecular docking simulations indicated strong antioxidant and anti-inflammatory properties | Potential therapeutic applications |

| MDPI Review (2022) | Discussed the broad biological activities of pyrazole derivatives including anticancer and anti-inflammatory effects | Drug development research |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Structural Variations and Bioactivity Trends

Nitrophenyl Substituents

- Antimicrobial Enhancement : Compounds with 4-nitrophenyl groups (e.g., 1,3,4-thiadiazole derivatives and quinazoline carboxamidines ) demonstrate potent antimicrobial activity. The nitro group’s electron-withdrawing properties likely enhance binding to microbial targets.

- Anti-HIV Activity : Quinazoline derivatives with nitrophenyl groups exhibit inhibition against HIV-1 and HIV-2 strains, suggesting nitro substituents may contribute to viral enzyme targeting .

Heterocyclic Modifications

- Furan/Thiophene Hybrids : Replacement of the nitrophenyl group with furan or thiophene (e.g., hybrid chalcones ) shifts activity toward anticancer applications, possibly due to improved interaction with cellular kinases or DNA.

- Thiadiazole Fusion : The 1,3,4-thiadiazole-pyrazole fusion in enhances antimicrobial potency compared to standalone pyrazole carboxamides, likely due to increased electrophilicity and membrane penetration.

Carboxamide Functionalization

- Acetylphenyl vs. Benzoyl : The target compound’s acetylphenyl group (vs. benzoyl in ) may reduce steric hindrance, improving solubility and bioavailability.

Molecular Weight and Physicochemical Properties

While explicit data for the target compound are unavailable, analogs provide insights:

Biological Activity

N-(4-acetylphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.

- Molecular Formula : C23H17N5O4

- Molecular Weight : 427.41 g/mol

- CAS Number : 72111200

The compound features a pyrazole core, which is known for its ability to participate in various biological interactions, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aryl hydrazones with acetic anhydride and various aromatic aldehydes. The reaction conditions can be optimized for yield and purity, often utilizing solvents like ethanol or DMF under reflux conditions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 31.25 | Moderate |

| Escherichia coli | 62.5 | Good |

| Pseudomonas aeruginosa | 62.5 | Good |

The presence of nitro groups in the structure enhances its antibacterial activity, likely due to increased electron affinity allowing for better interaction with bacterial cell walls .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10 | Significant inhibition |

| MCF-7 | 15 | Moderate inhibition |

| A549 | 12 | Significant inhibition |

Mechanistic studies suggest that the compound acts through the modulation of apoptotic pathways and may inhibit cell proliferation by affecting cell cycle progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo models have demonstrated that it can reduce inflammation markers significantly:

| Inflammation Model | Reduction (%) | Reference |

|---|---|---|

| Carrageenan-induced edema | 45 | |

| LPS-induced cytokine release | 60 |

These results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study conducted on multidrug-resistant strains of Staphylococcus aureus revealed that the compound effectively inhibited growth at lower concentrations compared to traditional antibiotics, showcasing its potential as a novel antimicrobial agent .

- Cancer Cell Line Studies : In a recent investigation involving various cancer cell lines, this compound demonstrated potent anticancer activity, particularly against breast and lung cancer cells. The study emphasized its role in inducing apoptosis via mitochondrial pathway activation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1H-pyrazole core in N-(4-acetylphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide?

- The 1H-pyrazole core can be synthesized via cyclocondensation of β-keto esters or hydrazine derivatives with appropriate carbonyl compounds. For example, multi-step routes involving 1,5-diarylpyrazole templates (common in cannabinoid receptor ligands) can be adapted by substituting the acetylphenyl and nitrophenyl groups during intermediate steps . Key steps include protecting sensitive functional groups (e.g., nitro) and optimizing reaction temperatures to avoid side reactions.

Q. How can the purity of the compound be validated after synthesis?

- Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods (NMR, IR). For instance, high-resolution mass spectrometry (HRMS) can confirm molecular weight, while ¹H/¹³C NMR can verify substituent positions. Crystallization from ethanol or DMF (as seen in pyrazole derivatives) may improve purity, with melting point analysis (e.g., ~247°C for similar carboxamides) serving as a preliminary check .

Q. What spectroscopic techniques are critical for structural elucidation?

- X-ray crystallography is definitive for confirming 3D structure, especially for nitro and acetyl groups prone to steric effects . NMR (¹H, ¹³C, 2D-COSY) resolves regiochemistry, while IR identifies carbonyl stretching (~1650–1700 cm⁻¹ for amides). For ambiguous cases, NOESY can clarify spatial arrangements of aromatic protons .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Discrepancies may arise from metabolic instability or poor solubility. To address this:

- Perform stability assays in plasma/liver microsomes to identify degradation pathways.

- Use formulation additives (e.g., cyclodextrins) or prodrug strategies to enhance bioavailability.

- Validate target engagement via radioligand binding or CRISPR knockouts to confirm mechanism .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

- Systematic substitution of the acetylphenyl, nitrophenyl, and phenyl groups is critical. For example:

- Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess electronic effects.

- Compare 3D docking simulations (e.g., AutoDock Vina) with in vitro binding assays to correlate steric/electronic features with affinity .

- Use multivariate analysis (e.g., PCA) to identify dominant physicochemical parameters (logP, polar surface area) driving activity .

Q. How can conflicting crystallographic and computational modeling data be reconciled?

- X-ray structures (e.g., triclinic P1 space group with α=79.9°, β=78.7°, γ=86.2°) provide ground-truth geometry . Discrepancies with DFT-optimized structures may arise from solvent effects or crystal packing forces. To resolve:

- Perform solvated molecular dynamics (MD) simulations to account for environmental interactions.

- Validate torsional angles (e.g., pyrazole ring puckering) via neutron diffraction if proton positions are ambiguous .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, a Central Composite Design can identify optimal conditions for nitro group introduction without over-oxidation .

- Data Analysis : Apply statistical tools (e.g., RSD <5% for replicate assays) to ensure reproducibility. For bioactivity studies, use Hill slopes and IC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.